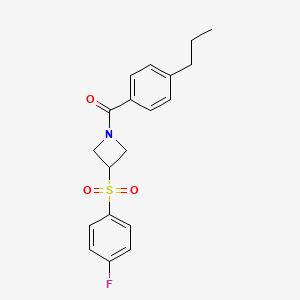

(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(4-propylphenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(4-propylphenyl)methanone is a novel compound that has been studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its unique chemical structure makes it an interesting target for further investigation.

Scientific Research Applications

Cholesterol Absorption Inhibition

- Discovery of Potent Cholesterol Absorption Inhibitors : A study by Rosenblum et al. (1998) discusses the discovery of SCH 58235, a compound closely related to the chemical . This compound was designed to enhance activity and block detrimental metabolic oxidation, showing remarkable efficacy in reducing liver cholesteryl esters in animal models (Rosenblum et al., 1998).

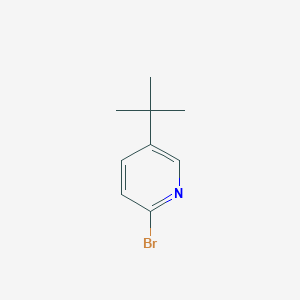

Synthesis and Structure Analysis

- Synthesis of Substituted Azetidinones : Jagannadham et al. (2019) focus on the synthesis of 2-azetidinones scaffold, highlighting its biological and pharmacological potencies. The study emphasizes the significance of sulfonamide rings and derivatives in medicinal chemistry (Jagannadham et al., 2019).

Proton Exchange Membranes for Fuel Cells

- Comb-Shaped Poly(arylene ether sulfone)s : A study by Kim et al. (2008) explores the use of sulfonated compounds in creating proton exchange membranes for fuel cells. The polymers exhibit high proton conductivity and are potential materials for polyelectrolyte membrane applications (Kim et al., 2008).

Fluorimetric Detection in Analytical Chemistry

- Liquid Chromatographic Determination Using Fluorimetric Detection : Research by Compañó et al. (1995) discusses using fluorimetric detection in liquid chromatography, highlighting the role of fluorine-containing compounds in enhancing detection sensitivity (Compañó et al., 1995).

Sulfonated Poly(ether ether ketone) for Fuel Cell Applications

- Novel Sulfonated Poly(ether ether ketone) : Li et al. (2009) describe synthesizing a new sulfonated poly(ether ether ketone) with pendant carboxyl groups, showcasing its potential in direct methanol fuel cell applications (Li et al., 2009).

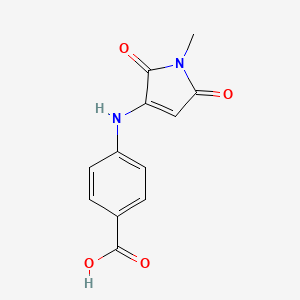

Antiandrogen and Antiestrogenic Activity

- Nonsteroidal Antiandrogen and Antiestrogenic Compounds : Studies have investigated the synthesis and biological activity of compounds with antiandrogen and antiestrogenic properties. Tucker et al. (1988) and Jones et al. (1979) provide insights into the resolution of specific nonsteroidal antiandrogens and the synthesis of compounds demonstrating potent antiestrogenic activity (Tucker et al., 1988); (Jones et al., 1979).

Biological Activities of Arylmethanones

- Herbicidal and Insecticidal Activities : Wang et al. (2015) synthesized novel N-phenylpyrazolyl aryl methanones derivatives, showing favorable herbicidal and insecticidal activities, demonstrating the chemical's potential in agricultural applications (Wang et al., 2015).

Drug Metabolism and Disposition Studies

- Preclinical Disposition of GDC-0973 : Choo et al. (2012) discuss the disposition of GDC-0973, a potent inhibitor related to the chemical , highlighting its pharmacokinetic-pharmacodynamic modeling and potential therapeutic applications (Choo et al., 2012).

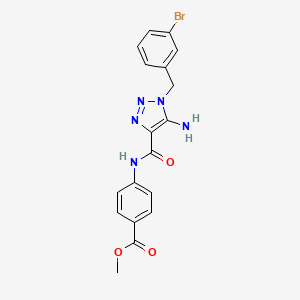

Carbonic Anhydrase Inhibitors

- Bromophenol Derivatives as Carbonic Anhydrase Inhibitors : Akbaba et al. (2013) detail the synthesis of novel bromophenol derivatives, including their inhibitory potencies against carbonic anhydrase, showing the relevance of fluorinated compounds in enzyme inhibition (Akbaba et al., 2013).

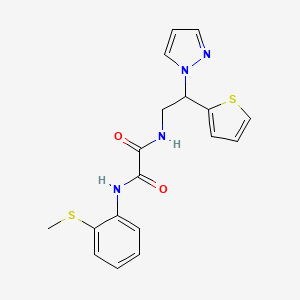

Crystal Structure Analysis

- Structure of Thiophene Derivatives : Nagaraju et al. (2018) report the crystal structure of a thiophene derivative, underlining the importance of such compounds in material science and pharmaceuticals (Nagaraju et al., 2018).

properties

IUPAC Name |

[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-(4-propylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO3S/c1-2-3-14-4-6-15(7-5-14)19(22)21-12-18(13-21)25(23,24)17-10-8-16(20)9-11-17/h4-11,18H,2-3,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILQJVARUYJTAON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(4-Chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide](/img/structure/B2518095.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide](/img/structure/B2518096.png)

![2-{[4-(Trifluoromethyl)benzyl]sulfanyl}-3,5-pyridinedicarbonitrile](/img/structure/B2518100.png)

![2-benzylsulfanyl-N-[5-(1-phenylethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2518105.png)

![3-(Phenylthio)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2518107.png)

![Ethyl 2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate](/img/structure/B2518110.png)

![1,3-dimethyl-5-(prop-2-yn-1-ylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2518112.png)